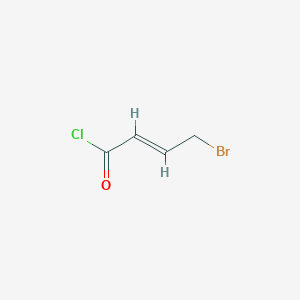

4-Bromocrotonyl chloride

Description

Historical Context and Evolution of its Synthetic Utility

The precise historical timeline of the first synthesis of 4-bromocrotonyl chloride is not extensively documented in readily available literature. However, its utility can be seen as an evolutionary step in the broader context of the use of crotonyl and substituted crotonyl derivatives in organic synthesis. The development of methods to introduce functionalized four-carbon units has been a long-standing goal in the synthesis of natural products and other complex organic molecules.

Initially, simple crotonyl derivatives were employed in various reactions. Over time, the need for more complex and precisely functionalized building blocks led to the development of reagents like this compound. The introduction of the bromine atom at the 4-position significantly enhances its synthetic versatility, providing a handle for subsequent transformations such as nucleophilic substitutions and cross-coupling reactions. Its application has become more prominent with the increasing complexity of synthetic targets, where multi-functional reagents are essential for efficient and convergent synthetic strategies. The use of similar halo-substituted acyl chlorides has been a cornerstone in the preparation of a wide array of organic compounds, and this compound represents a specialized tool within this class of reagents. researchgate.net

Strategic Importance as a Versatile Building Block in Complex Molecule Construction

The strategic importance of this compound lies in its ability to participate in a variety of chemical transformations, making it a powerful tool for the synthesis of diverse and complex molecules. The acyl chloride group readily reacts with a wide range of nucleophiles, including alcohols, amines, and carbanions, to form esters, amides, and ketones, respectively. savemyexams.com This reactivity is fundamental to peptide synthesis and the formation of other critical amide and ester linkages in bioactive molecules. google.com

Simultaneously, the bromoalkene functionality provides a site for a different set of reactions. The bromine atom can be displaced by nucleophiles or participate in transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents. This dual reactivity allows for a stepwise and controlled construction of molecular complexity.

A significant application of this compound is in the synthesis of irreversible covalent inhibitors, a class of therapeutic agents that form a stable, covalent bond with their biological target. The α,β-unsaturated carbonyl system within the 4-bromocrotonyl moiety can act as a Michael acceptor, reacting with nucleophilic residues in the active site of enzymes. For example, it has been utilized in the synthesis of kinase inhibitors. googleapis.comregulations.gov In these applications, the this compound fragment is incorporated into a larger molecule that directs it to the target protein. Subsequent reaction with a nucleophile, often a cysteine residue, leads to the irreversible inhibition of the enzyme.

Furthermore, this compound has been employed in the synthesis of natural products and their analogues. For instance, it has been used in synthetic studies towards Salvinorin A, a potent and selective κ-opioid receptor agonist. scribd.comresearchgate.netpsu.edu In this context, it serves as a key building block for the construction of the complex carbocyclic framework of the natural product.

The ability to perform sequential and diverse chemical transformations makes this compound a strategically important reagent, enabling chemists to build intricate molecular structures with high efficiency and control.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₄BrClO |

| Molecular Weight | 183.43 g/mol |

| Appearance | No data available |

| Boiling Point | No data available |

| Density | No data available |

| CAS Number | 99083-25-7 |

Detailed Research Findings

Detailed studies on the reactivity of this compound have highlighted its utility in various synthetic transformations. One of the key reactions is its use as an acylating agent. The acyl chloride is highly electrophilic and reacts readily with nucleophiles. For instance, its reaction with amines to form amides is a common step in the synthesis of more complex molecules. googleapis.com

The presence of the vinyl bromide functionality opens up possibilities for further functionalization. This is particularly valuable in the synthesis of complex pharmaceutical intermediates. For example, in the synthesis of certain quinoline (B57606) derivatives, this compound is reacted with an amino-quinoline core, followed by subsequent reactions at the bromine-bearing carbon. googleapis.com

Mechanistically, the reactions of this compound often proceed through standard nucleophilic acyl substitution at the carbonyl carbon. The subsequent reactions at the C4 position can involve SN2-type displacement of the bromide or participation in more complex, often metal-catalyzed, coupling reactions. The α,β-unsaturated nature of the carbonyl system also allows for conjugate additions (Michael additions), although the reactivity of the acyl chloride typically dominates. scribd.com

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-bromobut-2-enoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrClO/c5-3-1-2-4(6)7/h1-2H,3H2/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFFAMJSFZINGL-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CC(=O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/C(=O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromocrotonyl Chloride

Established Laboratory Preparation Routes

The laboratory-scale synthesis of 4-bromocrotonyl chloride from 4-bromocrotonic acid predominantly relies on the use of standard halogenating agents. These reagents effectively convert the carboxylic acid to the more reactive acyl chloride.

Synthesis from 4-Bromocrotonic Acid via Halogenation (e.g., Oxalyl Chloride, Thionyl Chloride)

The conversion of carboxylic acids to acyl chlorides is a cornerstone of organic synthesis, providing access to a wide range of derivatives. libretexts.org Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most commonly employed reagents for this transformation due to their reliability and the fact that the byproducts are gaseous, which simplifies purification. wikipedia.orgchemguide.co.ukmasterorganicchemistry.com

Using Thionyl Chloride (SOCl₂):

The reaction of a carboxylic acid with thionyl chloride produces the corresponding acyl chloride, with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts. youtube.comchemistrysteps.com The reaction mechanism involves the conversion of the hydroxyl group into a chlorosulfite intermediate, which is a better leaving group. libretexts.orglibretexts.org A subsequent nucleophilic attack by the chloride ion results in the formation of the acyl chloride. libretexts.orglibretexts.org

A general procedure involves treating 4-bromocrotonic acid with an excess of thionyl chloride, often with gentle heating. The reaction can be performed neat or in an inert solvent such as dichloromethane (B109758) (DCM) or toluene (B28343). A catalytic amount of N,N-dimethylformamide (DMF) is frequently added to accelerate the reaction. wikipedia.org

Using Oxalyl Chloride ((COCl)₂):

Oxalyl chloride is another highly effective reagent for this conversion and is often preferred for its milder reaction conditions. wikipedia.org The reaction with oxalyl chloride, typically catalyzed by DMF, proceeds at or below room temperature. The byproducts of this reaction are carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), which are all gaseous and easily removed. wikipedia.org

The reaction is typically carried out by adding oxalyl chloride to a solution of 4-bromocrotonic acid in an anhydrous, inert solvent like dichloromethane. The addition of a catalytic amount of DMF is crucial for the reaction to proceed efficiently.

Optimization of Reaction Conditions and Yields in Bench-Scale Synthesis

Optimizing the synthesis of this compound on a laboratory scale is crucial for maximizing yield and purity while ensuring safety and efficiency. Several factors can be adjusted to achieve the desired outcome.

Key Optimization Parameters:

Reagent Choice and Stoichiometry: While both thionyl chloride and oxalyl chloride are effective, oxalyl chloride may be preferred for substrates sensitive to higher temperatures. wikipedia.org Using a slight excess of the halogenating agent ensures the complete conversion of the carboxylic acid.

Catalyst: The use of a catalytic amount of DMF is standard practice, particularly with oxalyl chloride, as it significantly enhances the reaction rate. wikipedia.org

Solvent: Anhydrous, non-protic solvents such as dichloromethane (DCM), chloroform, or toluene are suitable for this reaction to prevent the hydrolysis of the highly reactive acyl chloride.

Temperature and Reaction Time: Reactions with thionyl chloride may require heating to proceed at a reasonable rate, whereas oxalyl chloride reactions are often conducted at room temperature or below. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid) is essential to determine the optimal reaction time.

Work-up Procedure: Since this compound is moisture-sensitive, the work-up must be conducted under anhydrous conditions. Excess reagent and solvent are typically removed under reduced pressure. Due to the reactive nature of the product, it is often used immediately in the next synthetic step without extensive purification.

| Parameter | Thionyl Chloride | Oxalyl Chloride |

| Typical Conditions | Reflux in neat reagent or inert solvent | Room temperature or below in inert solvent (e.g., DCM) |

| Catalyst | Often used, e.g., DMF | Catalytic DMF is crucial |

| Byproducts | SO₂, HCl (gaseous) | CO, CO₂, HCl (gaseous) |

| Advantages | Lower cost | Milder reaction conditions |

Emerging Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts are being made to develop more sustainable methods for the synthesis of acyl chlorides, focusing on atom economy and the use of environmentally benign reagents and solvents.

Development of More Sustainable and Atom-Economical Preparative Methods

Traditional methods, while effective, often have poor atom economy and utilize hazardous reagents. Research into greener alternatives is ongoing. This includes exploring the use of solid-supported reagents for easier separation and recycling, and developing catalytic methods that avoid the use of stoichiometric amounts of halogenating agents. For instance, the development of catalytic Appel reactions using a P(III)/P(V) redox cycle with a halogen source like hexachloroacetone (B130050) offers a more atom-economical approach to chlorination.

Alternative halogenating agents that are safer to handle and produce less harmful byproducts are also being investigated. For example, the use of N-halosuccinimides in place of elemental halogens is a step in this direction, though their atom economy can be low. rsc.org Sustainable oxidative halogenation processes using clean oxidants like hydrogen peroxide or oxygen are also being explored for certain applications. rsc.org

Exploration of Solvent-Free or Environmentally Benign Solvent Systems

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs).

Solvent-Free Synthesis:

For certain reactions, it is possible to run the synthesis of acyl chlorides without a solvent, particularly when using a liquid reagent like thionyl chloride in excess, which can also act as the reaction medium. A patent describes a solvent-free, one-pot synthesis method for 4-bromobutyryl chloride and 5-bromovaleryl chloride, where thionyl chloride is added directly to the corresponding bromo-acid. google.com This approach simplifies the process and reduces solvent waste.

Environmentally Benign Solvents:

When a solvent is necessary, the use of greener alternatives is encouraged. Water is considered the most preferred green solvent. tandfonline.com However, due to the high reactivity of acyl chlorides with water, its use in their synthesis is generally not feasible.

Bio-based solvents, such as Cyrene™, are being explored as alternatives to traditional dipolar aprotic solvents like DMF and dichloromethane for reactions involving acyl chlorides, such as amide synthesis. rsc.org While not directly applied to the synthesis of this compound itself, these developments suggest potential future directions for greener reaction media. Other green solvent alternatives include ionic liquids and supercritical carbon dioxide. ijsr.net

| Green Approach | Application in Acyl Chloride Synthesis | Potential for this compound |

| More Atom-Economical Reagents | Catalytic Appel reaction, use of N-halosuccinimides | Potentially applicable, but requires further research and development. |

| Solvent-Free Conditions | Use of excess liquid halogenating agent as the reaction medium | Feasible, especially with thionyl chloride. |

| Benign Solvents | Use of bio-based solvents like Cyrene™ for subsequent reactions | Indirectly relevant; research into stable, non-reactive green solvents is needed. |

Industrial-Scale Preparation Considerations and Process Optimization

The choice of halogenating agent is a critical factor in industrial production. Phosgene, while highly effective and economical, is extremely toxic. Thionyl chloride is a common industrial choice due to its effectiveness and gaseous byproducts, which simplify purification. libretexts.org Industrial processes often employ continuous or semi-batch operations to manage the exothermic nature of the reaction and ensure consistent product quality.

Process optimization at an industrial scale focuses on several key areas:

Raw Material Efficiency: Minimizing the excess of reagents and recycling unreacted materials are crucial for cost-effectiveness.

Energy Consumption: Optimizing reaction temperature and time to reduce energy usage.

Waste Management: The gaseous byproducts (HCl, SO₂, CO, CO₂) must be scrubbed and neutralized before release.

Safety: The highly reactive and corrosive nature of the reagents and product necessitates robust safety protocols and specialized equipment.

Automation and Control: Implementing automated systems for process control can improve safety, consistency, and efficiency. mdpi.com

For a compound like this compound, which is likely produced in smaller quantities as a specialty intermediate, batch production in multi-purpose reactors is a probable manufacturing strategy. The process would be carefully controlled to manage the heat generated during the reaction and to handle the corrosive nature of the chemicals involved. The final product would likely be used directly in subsequent manufacturing steps to avoid issues with storage and decomposition.

Reactivity and Mechanistic Investigations of 4 Bromocrotonyl Chloride

Nucleophilic Acyl Substitution Reactions of the Acyl Chloride Moiety

The 4-bromocrotonyl chloride molecule possesses a highly reactive acyl chloride functional group. The carbon atom of the carbonyl group is electron-deficient due to the electronegativity of both the oxygen and chlorine atoms, making it a prime target for nucleophilic attack. This reactivity allows this compound to readily undergo nucleophilic acyl substitution reactions, a class of reactions fundamental to organic synthesis. masterorganicchemistry.com In these reactions, a nucleophile replaces the chloride ion, which is an excellent leaving group. The general pathway for this transformation is a two-step mechanism known as the addition-elimination mechanism. masterorganicchemistry.comyoutube.com

The reaction between acyl chlorides and amines is a widely utilized and efficient method for the synthesis of amides. this compound reacts rapidly with primary and secondary amines to yield the corresponding N-substituted 4-bromo-2-butenamides. libretexts.orgfishersci.co.uk The reaction is typically exothermic and proceeds readily at room temperature. libretexts.org

The process involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. youtube.comlibretexts.org This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen atom to yield the stable amide product. youtube.com To neutralize the hydrogen chloride (HCl) byproduct that is formed, the reaction is commonly carried out in the presence of a base, such as pyridine or a tertiary amine like triethylamine. libretexts.orgfishersci.co.uk The use of a base drives the reaction to completion by preventing the protonation of the starting amine. chemguide.co.uk

Table 1: Examples of Amide Formation via Acylation of Amines

| Amine Reactant | Product |

|---|---|

| Primary Amine (e.g., Ethylamine) | N-ethyl-4-bromo-2-butenamide |

| Secondary Amine (e.g., Diethylamine) | N,N-diethyl-4-bromo-2-butenamide |

Similar to its reaction with amines, this compound readily reacts with alcohols and phenols to form the corresponding esters. libretexts.org This method is often preferred over Fischer esterification because the reaction is irreversible, typically leading to higher yields. chemguide.co.uklibretexts.org The reaction with alcohols is vigorous, occurring at room temperature and producing the ester along with hydrogen chloride gas. chemguide.co.ukchemguide.co.uk

Phenols also react with this compound to form phenyl esters, although the reaction may be less vigorous compared to that with alcohols due to the modified reactivity of the phenolic -OH group. chemguide.co.uk The general mechanism follows the same nucleophilic acyl substitution pathway, where the oxygen atom of the alcohol or phenol acts as the nucleophile. libretexts.orgyoutube.com To neutralize the HCl byproduct and avoid potential acid-catalyzed side reactions, a weak base like pyridine is often added. youtube.com

Table 2: Examples of Ester Formation

| Reactant | Product |

|---|---|

| Alcohol (e.g., Ethanol) | Ethyl 4-bromo-2-butenoate |

| Phenol | Phenyl 4-bromo-2-butenoate |

The generally accepted mechanism for nucleophilic acyl substitution is the addition-elimination pathway, which proceeds through a high-energy, short-lived tetrahedral intermediate. youtube.comtaylorandfrancis.comwikipedia.org

The reaction is initiated by the nucleophilic attack on the carbonyl carbon. youtube.com This breaks the carbon-oxygen π-bond, and the electrons are pushed onto the oxygen atom, forming an sp³-hybridized tetrahedral alkoxide intermediate. youtube.comwikipedia.org This intermediate is a key feature of the reaction pathway. taylorandfrancis.com

In the second stage, the tetrahedral intermediate collapses. masterorganicchemistry.com The lone pair of electrons on the oxygen atom reforms the carbon-oxygen π-bond, and in the process, the weakest bond is broken, expelling the best leaving group. In the case of acyl chlorides, the chloride ion is an excellent leaving group, facilitating this elimination step. youtube.com If the nucleophile was neutral (like an amine or alcohol), a final deprotonation step occurs to yield the neutral substitution product. youtube.comyoutube.com While this two-step mechanism is widely accepted, some computational studies suggest that for certain reactants, the reaction may proceed through a more concerted, S(N)2-like pathway without a distinct, stable tetrahedral intermediate. nih.gov However, recent experimental evidence has successfully detected the protonated tetrahedral intermediate in the reaction of acetyl chloride with ethanol, lending strong support to the classical addition-elimination model. nih.gov

Involvement in Ketenyl Intermediate Generation and Subsequent Transformations

Beyond standard nucleophilic acyl substitution, certain α-halo acyl chlorides can serve as precursors for highly reactive intermediates known as ketenes. cdnsciencepub.com Ketenes are compounds containing the R₂C=C=O functional group and are valuable, albeit unstable, intermediates in organic synthesis. wikipedia.org

Research has demonstrated that structures related to this compound, specifically 2-bromopropenoyl chlorides, can be used for the in situ generation of methylene (B1212753) ketenes. cdnsciencepub.com These highly reactive intermediates are typically generated and consumed immediately within the reaction mixture. wikipedia.org One established method involves the reaction of 2-bromopropenoyl chlorides with a pentacarbonylmanganate anion at low temperatures. cdnsciencepub.com This process facilitates the formation of the corresponding methylene ketene, which can then be trapped by other reagents present in the mixture. cdnsciencepub.com Other methods for generating ketenes from acyl halides include dehydrohalogenation using a non-nucleophilic base. unt.edu

Once generated, the ketene intermediate is a powerful tool for forming four-membered rings via cycloaddition reactions. wikipedia.org Ketenes readily undergo [2+2] cycloadditions with a variety of unsaturated partners, a reaction that is thermally allowed. chemtube3d.com

Notable examples of these transformations include:

Dimerization: In the absence of other trapping agents, the generated methylene ketenes can dimerize in a [2+2] cycloaddition to form 2,4-alkylidenecyclobutane-1,3-diones. cdnsciencepub.com

Reaction with Imines: The Staudinger synthesis involves the [2+2] cycloaddition of a ketene and an imine to produce β-lactams, which are core structures in many antibiotic compounds. wikipedia.org

Reaction with Alkenes and Alkynes: Ketenes react with alkenes to form cyclobutanones and with electron-rich alkynes to yield cyclobutenones, providing direct routes to these valuable cyclic systems. wikipedia.orgnih.gov

Table 3: Potential Cycloaddition Reactions of Ketenes

| Reactant Partner | Product Class |

|---|---|

| Alkene | Cyclobutanone |

| Alkyne | Cyclobutenone |

| Imine | β-Lactam |

| Ketene (Dimerization) | 2,4-Alkylidenecyclobutane-1,3-dione |

Electrophilic Character and Role in Carbon-Carbon Bond Formation

This compound possesses two primary electrophilic centers, making it a versatile reagent in organic synthesis, particularly for the formation of carbon-carbon bonds. The electrophilicity of the molecule is centered on the carbonyl carbon of the acyl chloride group and the carbon atom bonded to the bromine.

The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing inductive effect of both the chlorine atom and the oxygen atom. This polarization makes the carbonyl carbon susceptible to attack by a wide range of nucleophiles. In the context of carbon-carbon bond formation, this reactivity is exploited in reactions such as Friedel-Crafts acylations of aromatic compounds and in reactions with organometallic reagents like organocuprates. chemistry.coachthesciencehive.co.uk The reaction mechanism typically involves the nucleophilic addition of a carbon-based nucleophile to the carbonyl group, followed by the elimination of the chloride leaving group, resulting in the formation of a new ketone and a C-C bond.

The second electrophilic site is the C-4 carbon, which is attached to the bromine atom. This carbon is part of an allylic bromide system, which enhances its reactivity in nucleophilic substitution reactions. Carbon nucleophiles, such as cyanide ions or enolates, can displace the bromide ion to form a new carbon-carbon bond at this position. thesciencehive.co.uk The dual reactivity allows for sequential or selective functionalization, making this compound a valuable building block in the synthesis of more complex molecules. For instance, it can be used to introduce the crotonyl moiety onto a molecule, which can then undergo further transformations. nih.gov

The interplay between these two reactive sites is a key aspect of the compound's chemistry. Reaction conditions can often be tuned to favor reaction at one site over the other. For example, hard nucleophiles tend to react at the highly electrophilic acyl chloride carbon, while softer nucleophiles might preferentially attack the allylic bromide position.

Participation in Transition Metal-Catalyzed Reactions

The presence of a vinyl bromide-like moiety within the structure of this compound makes it a suitable substrate for various transition metal-catalyzed cross-coupling reactions. mdpi.com These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov Palladium-catalyzed reactions, in particular, are widely used for this purpose. mdpi.com

Key Transition Metal-Catalyzed Reactions:

Heck Reaction: In the Heck reaction, this compound can be coupled with an alkene in the presence of a palladium catalyst and a base. This reaction forms a new carbon-carbon bond by substituting the bromine atom, effectively extending the carbon chain and introducing further unsaturation. alevelchemistry.co.uk The general mechanism involves the oxidative addition of the palladium catalyst to the carbon-bromine bond.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound with an organic halide. This compound can react with boronic acids or their esters in the presence of a palladium catalyst and a base to form a new C-C bond at the C-4 position. chemistry.coachmdpi.com This method is highly valued for its tolerance of a wide range of functional groups.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. mdpi.com this compound can serve as the vinyl halide component, reacting with alkynes under palladium-copper catalysis to yield conjugated enynes, which are valuable synthetic intermediates.

The utility of these transition metal-catalyzed reactions lies in their ability to selectively form bonds under relatively mild conditions. rsc.org The reactivity of the carbon-bromine bond in this compound allows it to participate as an electrophilic partner in the catalytic cycles of these powerful synthetic methods. researchgate.netrsc.org

Comparative Reactivity Studies with Other Acyl Halides

The reactivity of this compound is best understood by comparing it to other acyl halides. Acyl halides are among the most reactive derivatives of carboxylic acids, a characteristic attributed to the excellent leaving group ability of the halide ion. wikipedia.orgquora.com

Compared to a simple alkyl acyl chloride like acetyl chloride, the conjugated system in this compound can influence the electrophilicity of the carbonyl carbon. The electron-withdrawing nature of the bromine atom can further increase the partial positive charge on the carbonyl carbon, potentially enhancing its reactivity towards nucleophiles compared to unsubstituted crotonyl chloride.

When compared to aromatic acyl halides such as benzoyl chloride, aliphatic acyl halides like this compound are generally more reactive. The carbonyl group in benzoyl chloride is part of a conjugated system with the benzene ring, which provides resonance stabilization. This stabilization makes the carbonyl carbon less electrophilic and the molecule less reactive than its non-aromatic counterparts.

The reactivity of acyl halides is significantly greater than that of corresponding acid anhydrides. This is because the chloride ion is a much weaker base and therefore a better leaving group than a carboxylate anion. quora.com The carbonyl carbon in an acyl halide is also considered more electrophilic than that in a carboxylic acid because the halide is more electron-withdrawing and provides less resonance stabilization to the carbonyl group than the hydroxyl group does. reddit.com

Below is a table summarizing the relative reactivity of this compound in comparison to other common acylating agents.

| Compound | Structural Features | Relative Reactivity toward Nucleophiles | Key Factors |

|---|---|---|---|

| Acetyl Fluoride | Aliphatic, Fluoride leaving group | Low | Poor leaving group (F⁻), Strong C-F bond |

| Acetyl Chloride | Simple aliphatic acyl chloride | High | Good leaving group (Cl⁻) |

| Crotonyl Chloride | α,β-unsaturated system | High | Good leaving group (Cl⁻), conjugated system |

| This compound | α,β-unsaturated, contains C-Br and C-Cl bonds | Very High | Good leaving group (Cl⁻), additional electrophilic site (C-Br), electron-withdrawing Br enhances carbonyl reactivity |

| Benzoyl Chloride | Aromatic acyl chloride | Moderate | Resonance stabilization of the carbonyl group with the aromatic ring reduces electrophilicity |

| Acetic Anhydride | Carboxylate leaving group | Moderate | Carboxylate is a poorer leaving group than halide |

Applications of 4 Bromocrotonyl Chloride in Advanced Organic Synthesis

Utilization in the Synthesis of Heterocyclic Compounds

The reactivity of 4-bromocrotonyl chloride lends itself to the construction of various heterocyclic rings, which are core structures in many pharmaceuticals and biologically active compounds . Acyl chlorides are common precursors in cyclization reactions to form nitrogen and oxygen-containing rings ekb.egaun.edu.eg.

As a Precursor for Quinazoline (B50416) Derivatives

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities, including anticancer and anti-inflammatory properties nih.gov. The synthesis of the quinazoline core often involves the cyclization of an acylated aminobenzamide or a related precursor. Numerous synthetic methods utilize various acyl chlorides to introduce the necessary carbonyl group for the ring-closing step nih.govnih.gov. While a diverse array of substituted aroyl and chloroacetyl chlorides are well-documented in the synthesis of quinazoline derivatives, the specific use of this compound is not extensively reported in mainstream synthetic literature. However, its structure suggests a potential role as an acylating agent, introducing a crotonyl moiety that could be further functionalized via its vinyl bromide handle.

Synthesis of Other Nitrogen- and Oxygen-Containing Heterocycles

The electrophilic nature of the acyl chloride in this compound allows it to react readily with various nucleophiles, such as amines and alcohols, to form amides and esters, respectively. These intermediates can then undergo intramolecular cyclization. For instance, reaction with a binucleophile could lead to the formation of various heterocyclic systems ekb.eg. The vinyl bromide portion of the molecule offers a site for subsequent cross-coupling reactions or further cyclizations, potentially leading to more complex fused heterocyclic structures. While general strategies for synthesizing heterocycles using bifunctional reagents are common, specific, detailed examples employing this compound remain a specialized area of research.

Role in Natural Product and Analog Synthesis

The construction of natural products often requires the introduction of specific carbon chains with defined stereochemistry and functionality digitellinc.comnih.govresearchgate.net. This compound can serve as a four-carbon building block, installing a crotonyl group that is present in or can be elaborated into various natural product frameworks.

Incorporation into Salvinorin A and Related Diterpenoid Alkaloids

Salvinorin A is a potent kappa-opioid receptor agonist and the primary psychoactive compound in Salvia divinorum nih.govnih.gov. Its unique, non-alkaloidal structure has made it a target of intense synthetic and medicinal chemistry efforts researchgate.netorganic-chemistry.orguky.edu. Semisynthetic modification of the natural product, particularly at the C-2 position, has been a key strategy to probe its structure-activity relationships. This is typically achieved by hydrolyzing the C-2 acetate (B1210297) of Salvinorin A to form Salvinorin B, which has a free hydroxyl group. This hydroxyl group can then be re-acylated with various acyl chlorides to produce a library of analogs.

While the direct use of this compound is not explicitly detailed, the successful incorporation of similar reactive acyl chlorides has been reported. This suggests that this compound could be a viable reagent for introducing a functionalized four-carbon chain at the C-2 position, which could then be used for further modifications.

Table 1: Examples of Acyl Chlorides Used in the Semisynthesis of Salvinorin A Analogs

| Acyl Chloride Precursor | Resulting C-2 Moiety | Purpose of Modification |

| Acetyl chloride | Acetate | Re-synthesis of natural Salvinorin A |

| Chloroacetyl chloride | Chloroacetate | Introduction of a reactive handle for further substitution |

| Dichloroacetyl chloride | Dichloroacetate | Probing steric and electronic effects at the receptor |

| Bromoacetyl chloride | Bromoacetate | Similar to chloroacetyl chloride, providing a leaving group |

| Propionyl chloride | Propionate (B1217596) | Exploring the effect of chain length on activity |

Diterpenoid alkaloids, isolated from genera such as Aconitum, are a large class of structurally complex natural products with significant biological activities nih.govbohrium.com. Their total synthesis is a formidable challenge, often involving late-stage functionalization. The crotonyl moiety could potentially be introduced onto a hydroxyl group within a complex diterpenoid alkaloid core using this compound, enabling the synthesis of novel derivatives.

Construction of Complex Polycyclic and Polyketide Scaffolds

Polycyclic natural products and polyketides represent a diverse range of compounds with intricate three-dimensional structures and important biological functions rmit.edu.vnresearchgate.net. The crotonyl unit is a common structural motif in many polyketides, arising biosynthetically from the incorporation of propionate units. In a laboratory setting, this compound could serve as a synthetic equivalent for introducing this substructure. It can be used to acylate a nucleophilic carbon on a pre-existing scaffold, with the resulting α,β-unsaturated ketone serving as a Michael acceptor for subsequent ring-forming reactions. This strategy allows for the construction of new rings and the elaboration of complex polycyclic systems.

Strategies for Stereoselective Introduction and Control of the Crotonyl Moiety

When incorporating the crotonyl group into a chiral molecule, controlling the stereochemistry of subsequent reactions is crucial. The α,β-unsaturated system of the crotonyl moiety can undergo nucleophilic attack at either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition). The stereochemical outcome of these additions can be influenced by several factors:

Substrate Control: The existing stereocenters in the substrate can direct the approach of the incoming nucleophile to one face of the molecule, leading to a diastereoselective reaction.

Reagent Control: The use of chiral reagents, auxiliaries, or catalysts can induce stereoselectivity, favoring the formation of one enantiomer or diastereomer over the other.

Reaction Conditions: Temperature, solvent, and the nature of the cation can influence the transition state geometry and thus the stereochemical outcome of the reaction.

For example, in the synthesis of complex molecules, a crotonylation reaction followed by a stereoselective conjugate addition is a common sequence for building up carbon frameworks with precise stereocontrol researchgate.net. The vinyl bromide in this compound adds another layer of synthetic potential, allowing for stereocontrolled cross-coupling reactions to form more complex olefinic structures. While cis-crotonyl chloride can be synthesized, it is prone to isomerization to the more stable trans isomer, which is the typical geometry used in these synthetic strategies researchgate.net.

Following a comprehensive review of publicly available scientific literature and patent databases, no specific applications of this compound were identified within the requested contexts of peptide and oligonucleotide conjugation, the development of novel antiviral agents, or in polymer chemistry and material science. Extensive and targeted searches did not yield any research findings, data tables, or detailed examples of its use in these advanced areas of organic synthesis.

Therefore, the article requested cannot be generated as the foundational information detailing the compound's use in the specified subsections is not present in the accessible scientific domain.

Spectroscopic and Analytical Methodologies for Characterization of 4 Bromocrotonyl Chloride and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., High-Resolution NMR, FT-IR)

High-resolution Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable tools for the structural confirmation of 4-Bromocrotonyl chloride. These techniques provide detailed information about the molecular framework and the specific functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides information on the chemical environment of protons within the molecule. For this compound, which is expected to exist predominantly as the (E)-isomer due to thermodynamic stability, the vinyl protons would exhibit distinct chemical shifts and coupling constants. The proton on the carbon adjacent to the carbonyl group (α-carbon) would be deshielded, appearing further downfield than the proton on the β-carbon. The terminal bromomethyl (-CH₂Br) protons would also have a characteristic chemical shift.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbonyl carbon of the acyl chloride is highly deshielded and appears significantly downfield (typically 160-180 ppm). The olefinic carbons and the brominated methylene (B1212753) carbon also show characteristic signals.

Table 5.1: Predicted NMR Chemical Shifts (δ) for (E)-4-Bromocrotonyl Chloride based on Crotonyl Chloride Data

| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling |

|---|---|---|---|

| ¹H | -CH₂Br | ~4.0 - 4.2 | Doublet |

| ¹H | -CH=CH-COCl | ~7.0 - 7.2 | Multiplet (Doublet of triplets) |

| ¹H | -CH=CH-COCl | ~6.3 - 6.5 | Multiplet (Doublet of doublets) |

| ¹³C | COCl | ~165 - 170 | Singlet (Quaternary) |

| ¹³C | -CH=CH- | ~145 - 150 | Doublet |

| ¹³C | -CH=CH- | ~130 - 135 | Doublet |

| ¹³C | -CH₂Br | ~30 - 35 | Triplet |

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups within a molecule through their characteristic vibrational frequencies. For this compound, the most prominent absorption band would be the carbonyl (C=O) stretch of the acyl chloride, which is typically found at a high wavenumber (around 1800 cm⁻¹) due to the electron-withdrawing effect of the chlorine atom. chemicalbook.com Other key absorbances include the C=C stretch of the alkene and the C-Br and C-Cl stretches, though the latter are in the fingerprint region and can be harder to assign definitively. helixchrom.com

Table 5.2: Characteristic FT-IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (alkene) | =C-H | 3100 - 3000 | Medium |

| C=O Stretch | Acyl Chloride | 1810 - 1785 | Strong |

| C=C Stretch | Alkene | 1650 - 1620 | Medium-Weak |

| C-Cl Stretch | Acyl Chloride | ~900 - 600 | Strong |

| C-Br Stretch | Alkyl Bromide | ~650 - 550 | Strong |

Chromatographic Techniques for Purity Assessment, Reaction Monitoring, and Product Isolation

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and degradation products, thereby enabling purity assessment and reaction monitoring.

Direct analysis of highly reactive acyl chlorides like this compound by GC-MS is challenging due to their thermal lability and reactivity towards active sites in the injector and column. nih.gov However, with careful method development, it is a powerful technique.

Methodology: The GC inlet temperature must be optimized to ensure volatilization without thermal degradation. A low-bleed, inert capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is typically used. osti.gov The oven temperature program is designed to separate the analyte from impurities effectively.

Derivatization for GC-MS: To overcome the challenges of direct analysis, derivatization is a common strategy. The acyl chloride can be converted into a more stable and less reactive ester or amide prior to injection. nih.govchemicalbook.com For example, reaction with an alcohol like methanol (B129727) or 2-butanol (B46777) in the presence of a base (e.g., pyridine) quantitatively converts the acyl chloride to its corresponding ester, which is more amenable to GC analysis. chemicalbook.compharmaxchange.info

Mass Spectrometry (MS): The mass spectrometer provides structural information and confirmation of identity. Under electron ionization (EI), this compound would be expected to show a molecular ion peak, although it may be weak due to facile fragmentation. Characteristic fragmentation patterns would include the loss of the chlorine atom and the bromine atom, as well as the formation of a prominent acylium ion (M-Cl)⁺. chemicalbook.com The presence of bromine would be indicated by a characteristic isotopic pattern (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio) for bromine-containing fragments.

HPLC is a versatile technique for the analysis of acyl chlorides, particularly for trace-level quantification in complex matrices. However, due to the extreme reactivity of acyl chlorides with common reversed-phase solvents like water and methanol, direct analysis is often not feasible. nih.gov

Derivatization for HPLC: The most robust approach for HPLC analysis involves pre-column derivatization to form a stable, chromophoric derivative. nih.govchemicalbook.com This strategy addresses the reactivity of the acyl chloride and enhances detection sensitivity. A common approach involves reacting the acyl chloride with a nucleophile that contains a strong UV-absorbing or fluorescent tag.

Reagent Selection: Reagents such as 2-nitrophenylhydrazine (B1229437) or various substituted anilines are effective for this purpose. chemicalbook.com For instance, 2-nitrophenylhydrazine reacts with the acyl chloride to form a stable hydrazide derivative that absorbs strongly in the visible range (e.g., ~395 nm), minimizing interference from most drug substances or synthetic intermediates. chemicalbook.com

Reaction Conditions: The derivatization reaction is typically rapid, often completed at room temperature within 30 minutes in an aprotic solvent like acetonitrile. chemicalbook.com

HPLC Method Parameters: A reversed-phase HPLC method is then developed to separate the stable derivative.

Table 5.3: Typical HPLC Method Parameters for Analysis of a Derivatized Acyl Chloride

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., 0.1% Phosphoric Acid or Acetate (B1210297) Buffer) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient elution |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detector | Diode-Array Detector (DAD) or UV-Vis Detector |

| Detection Wavelength | Dependent on derivative (e.g., 395 nm for 2-nitrophenylhydrazide) |

This derivatization-HPLC approach provides a sensitive and specific method for quantifying residual this compound in reaction mixtures or final products. chemicalbook.com

Derivatization Strategies Employing Acyl Chlorides for Enhanced Analytical Detection

In addition to being an analyte, this compound itself can be employed as a derivatizing agent to facilitate the analysis of other molecules, particularly those lacking a strong chromophore or those that are not readily analyzable by GC. Acyl chlorides react readily with nucleophilic functional groups such as alcohols, phenols, primary and secondary amines, and thiols. osti.gov

This process, known as acylation, converts the target analyte into an ester or amide derivative with improved analytical characteristics:

Enhanced UV Detection: By introducing the crotonyl moiety, which is an α,β-unsaturated system, the UV absorbance of the analyte can be significantly increased, allowing for more sensitive detection in HPLC-UV analysis.

Improved Chromatographic Properties: Derivatization can increase the volatility and thermal stability of polar analytes (like alcohols or amines) for GC analysis, leading to better peak shape and resolution. osti.gov

Mass Spectrometry Confirmation: The addition of a known mass (the 4-bromocrotonyl group) provides a clear mass shift that can be used to confirm the identity of the analyte and aid in structural elucidation through characteristic fragmentation patterns in MS.

Table 5.4: Examples of Derivatization Reactions Using an Acyl Chloride

| Analyte Functional Group | Analyte Example | Derivative Formed | Analytical Benefit |

|---|---|---|---|

| Hydroxyl (-OH) | Steroid, Alcohol | Ester | Increased volatility for GC; addition of a chromophore for HPLC |

| Primary/Secondary Amine (-NH₂, -NHR) | Amino Acid, Catecholamine | Amide | Stabilizes the analyte; improves chromatographic behavior |

| Thiol (-SH) | Cysteine | Thioester | Masks reactive thiol group; enhances detectability |

Spectrophotometric and Electrochemical Analytical Approaches

While chromatography is the dominant analytical technique, spectrophotometric and electrochemical methods can also be applied, often in conjunction with other techniques.

Spectrophotometric Analysis: UV-Visible spectrophotometry is primarily used as a detection method for HPLC, as previously described. The α,β-unsaturated carbonyl system in this compound constitutes a chromophore that absorbs UV radiation. The primary absorption is a π→π* transition, which is expected to have a maximum wavelength (λmax) around 210-240 nm. researchgate.net The principles of the Woodward-Fieser rules for α,β-unsaturated carbonyl compounds can be used to predict the λmax. pharmaxchange.info The base value for an α,β-unsaturated acyl chloride is similar to that of an α,β-unsaturated ester (~195 nm), with increments added for substituents. The presence of the bromine atom at the γ-position would be expected to cause a slight bathochromic (red) shift.

Direct quantitative analysis by UV-Vis spectrophotometry is challenging due to the low molar absorptivity of the n→π* transition and potential interference from other absorbing species in a mixture. researchgate.net However, after derivatization with a suitable agent that shifts the λmax to a longer, less crowded wavelength, spectrophotometry becomes a highly sensitive and selective detection method. chemicalbook.com

Electrochemical Analysis: Electrochemical methods, such as cyclic voltammetry, can be used to study the redox properties of molecules. While less common for routine analysis of acyl chlorides, these techniques can provide insights into reaction mechanisms. The electrochemical reduction of acyl chlorides can proceed, potentially leading to the formation of acyl radicals. youtube.com The presence of the reducible C-Br bond and the electrophilic α,β-unsaturated system in this compound suggests it would be electrochemically active. Such methods could be employed in specialized research to monitor reactions involving electron transfer or to study the formation of specific intermediates. For instance, electrochemical techniques have been used to study the reductive cleavage of carbon-halide bonds in other organic molecules. researchgate.net

Theoretical and Computational Studies on 4 Bromocrotonyl Chloride and Its Reactivity

Quantum Mechanical (QM) and Molecular Mechanics (MM) Hybrid Models for Reaction Pathways

Hybrid QM/MM models offer a computationally efficient method to study chemical reactions in large systems, such as in a solvent or an enzyme active site. consensus.apprsc.orgunipi.it In this approach, the region of primary chemical interest—the reactive center—is treated with high-accuracy quantum mechanics (QM), while the surrounding environment is described using less computationally demanding molecular mechanics (MM) force fields. researchgate.net

For a reaction involving 4-Bromocrotonyl chloride, the substrate and the attacking nucleophile would be defined as the QM region. This allows for the explicit calculation of electronic changes, including bond breaking and formation. The solvent molecules or protein residues that make up the surrounding environment would be treated as the MM region, interacting with the QM region primarily through electrostatic and van der Waals forces. This partitioning strategy provides a balance between accuracy and computational cost, making it feasible to model complex reaction pathways. cuni.cz

By mapping the potential energy surface, QM/MM simulations can determine the activation energies and reaction energies for various possible pathways, such as nucleophilic acyl substitution or Michael addition. This helps in predicting the most likely reaction route.

Table 1: Hypothetical QM/MM Calculated Energy Barriers for Nucleophilic Attack on this compound

| Reaction Pathway | QM Region | MM Environment | Calculated Activation Energy (kcal/mol) |

| Acyl Substitution (SN_Acyl) | This compound + H₂O | Water Box (TIP3P) | 18.5 |

| Michael Addition (1,4-addition) | This compound + H₂O | Water Box (TIP3P) | 24.2 |

| Acyl Substitution (SN_Acyl_) | This compound + NH₃ | Implicit Solvent (DMSO) | 15.1 |

| Michael Addition (1,4-addition) | This compound + NH₃ | Implicit Solvent (DMSO) | 20.8 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Density Functional Theory (DFT) Calculations for Investigating Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a quantum mechanical method that calculates the electronic structure of atoms and molecules to determine their properties. mdpi.com It is particularly useful for investigating reaction mechanisms, locating transition states, and calculating thermodynamic properties of reactants, intermediates, products, and transition states. rsc.orgrsc.orgresearchgate.net

For this compound, DFT calculations can be employed to model its reaction with various nucleophiles. By calculating the energies of all stationary points along the reaction coordinate, a detailed energy profile can be constructed. The transition state, which represents the highest energy point along the lowest energy path from reactants to products, can be identified and characterized by the presence of a single imaginary vibrational frequency. The study of these transition state structures provides critical information about the geometry of the activated complex and the nature of bond-forming and bond-breaking processes. nih.gov

Table 2: Hypothetical DFT Calculated Thermodynamic Data for the Reaction of this compound with Ammonia (Gas Phase)

| Species | ΔH (kcal/mol) | ΔG (kcal/mol) |

| Reactants (this compound + NH₃) | 0.00 | 0.00 |

| Transition State (Acyl Substitution) | +14.8 | +28.5 |

| Intermediate (Tetrahedral) | -5.2 | +5.1 |

| Products (4-Bromocrotonamide + HCl) | -22.7 | -25.3 |

Note: The data in this table is hypothetical and for illustrative purposes only. Calculations are relative to the reactants.

Modeling of Electronic Structure, Conformation, and Energetics

Computational modeling is essential for understanding the fundamental electronic structure and three-dimensional shape of a molecule like this compound. buffalo.eduaalto.fi Methods such as DFT and other ab initio techniques can be used to calculate molecular orbitals, electron density distribution, and electrostatic potential. These properties are key to predicting the molecule's reactivity, identifying electrophilic and nucleophilic sites, and understanding intermolecular interactions. acs.org

Furthermore, this compound possesses rotational freedom around its single bonds, leading to different spatial arrangements known as conformations. Computational methods can be used to perform a conformational analysis by systematically rotating dihedral angles and calculating the corresponding energy. webmo.net This allows for the identification of the most stable, low-energy conformers, which are the most likely to be present under experimental conditions.

Table 3: Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

| s-trans | 180.0° | 0.00 |

| gauche | 65.2° | +2.8 |

| s-cis | 0.0° | +4.5 |

| gauche' | -65.2° | +2.8 |

Note: The data in this table is hypothetical and for illustrative purposes only. The s-trans conformer is set as the reference energy.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

A crucial aspect of computational chemistry is its ability to predict spectroscopic data, which can then be used to validate the computational model against experimental measurements. nih.gov For this compound, DFT calculations can predict key spectroscopic parameters, such as vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netmdpi.com

Calculated vibrational frequencies correspond to the stretching, bending, and torsional motions of the atoms in the molecule. By comparing the predicted IR spectrum with an experimental one, chemists can confirm the structure of the synthesized molecule and the accuracy of the computational method. Similarly, calculated ¹H and ¹³C NMR chemical shifts, often computed using the Gauge-Including Atomic Orbital (GIAO) method, can be correlated with experimental NMR data to aid in the assignment of peaks and confirm the molecular structure. nih.gov

Table 4: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment |

| ν₁ | 1785 | 1782 | C=O stretch |

| ν₂ | 1640 | 1638 | C=C stretch |

| ν₃ | 1215 | 1210 | C-C stretch |

| ν₄ | 750 | 745 | C-Cl stretch |

| ν₅ | 620 | 618 | C-Br stretch |

Note: The data in this table is hypothetical and for illustrative purposes only. Calculated frequencies are often scaled to better match experimental values.

In silico Design of Novel Reactions and Derivatives

In silico design utilizes computational power to rationally design new molecules and reactions before committing resources to laboratory synthesis. europa.eu This approach can accelerate the discovery of new compounds with desired properties. For this compound, computational methods can be used to explore a wide chemical space of potential reactants and catalysts to design novel synthetic routes. nih.govresearchgate.net

Furthermore, virtual libraries of this compound derivatives can be created by systematically modifying its structure (e.g., by changing the halogen or adding substituent groups). mdpi.comnih.gov The properties of these virtual compounds, such as reactivity, stability, or potential biological activity, can then be rapidly screened using computational models. This allows researchers to prioritize the most promising candidates for synthesis and experimental testing, saving significant time and resources.

Table 5: Hypothetical In Silico Screening of 4-Halocrotonyl Chloride Derivatives

| Derivative | Halogen (X) | Calculated LUMO Energy (eV) | Predicted Relative Reactivity (Electrophilicity) |

| 4-Fluorocrotonyl chloride | F | -1.85 | Moderate |

| 4-Chlorocrotonyl chloride | Cl | -2.10 | High |

| This compound | Br | -2.25 | High |

| 4-Iodocrotonyl chloride | I | -2.40 | Very High |

Note: The data in this table is hypothetical and for illustrative purposes only. Lower LUMO energy generally correlates with higher electrophilicity.

Q & A

Q. What are the recommended safety protocols when handling 4-bromocrotonyl chloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use impervious gloves (e.g., nitrile or neoprene) and tightly sealed goggles. Refer to glove penetration time testing for material compatibility .

- Ventilation: Work in a fume hood to avoid inhalation of vapors. High concentrations require respirators with acid gas cartridges .

- Emergency Measures: For skin contact, immediately wash with soap and water; for eye exposure, rinse with water for ≥15 minutes .

- Storage: Keep in a sealed container in a dry, cool area, away from moisture and incompatible substances (e.g., bases, alcohols) .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

- Reaction Conditions: Control stoichiometry of bromination agents (e.g., PBr₃ or HBr) and reaction temperature to minimize side reactions (e.g., hydrolysis or over-bromination) .

- Purification: Use fractional distillation under reduced pressure to isolate the product, and monitor purity via GC-MS or NMR .

- Moisture Control: Conduct reactions under inert atmosphere (N₂/Ar) to prevent hydrolysis, a common issue with acyl chlorides .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Spectroscopy:

- Mass Spectrometry: High-resolution MS (HRMS) for molecular ion validation .

- Elemental Analysis: Verify Br and Cl content via combustion analysis .

Advanced Research Questions

Q. How can researchers address contradictions in reported reactivity or stability data for this compound?

Methodological Answer:

- Systematic Review: Follow PRISMA guidelines to aggregate and critically evaluate existing literature, focusing on variables like solvent polarity, temperature, and catalyst use .

- Controlled Replication: Reproduce disputed experiments under standardized conditions (e.g., anhydrous vs. humid environments) to isolate confounding factors .

- Kinetic Studies: Use stopped-flow techniques or in-situ FT-IR to monitor reaction intermediates and pathways .

Q. What strategies are recommended for elucidating reaction mechanisms involving this compound using kinetic studies?

Methodological Answer:

- Variable-Time Analysis: Measure reaction rates under varying concentrations of nucleophiles (e.g., amines) to distinguish between SN1/SN2 or radical mechanisms .

- Isotopic Labeling: Use deuterated solvents (e.g., D₂O) to track proton transfer steps in hydrolysis or substitution reactions .

- Computational Modeling: Combine DFT calculations (e.g., Gaussian) with experimental data to predict transition states and validate mechanisms .

Q. How should researchers design experiments to assess the environmental impact of this compound degradation byproducts?

Methodological Answer:

- Degradation Studies: Hydrolyze this compound under simulated environmental conditions (pH 5–9, UV light) and analyze products via LC-MS .

- Ecotoxicology Screening: Use Daphnia magna or Vibrio fischeri bioassays to evaluate toxicity of degradation products .

- Regulatory Compliance: Align disposal protocols with REACH and DOT guidelines (e.g., neutralize with sodium bicarbonate before disposal) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.